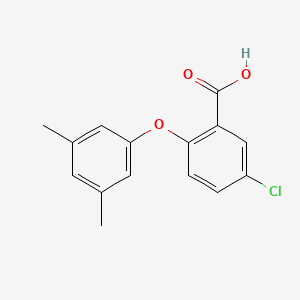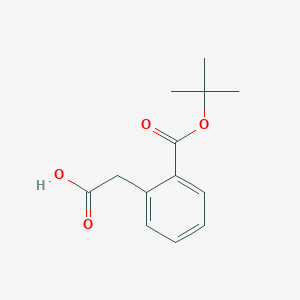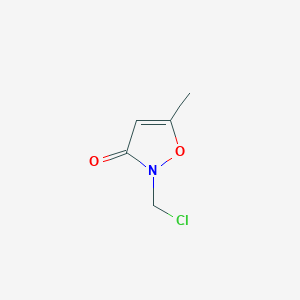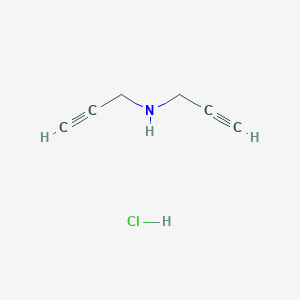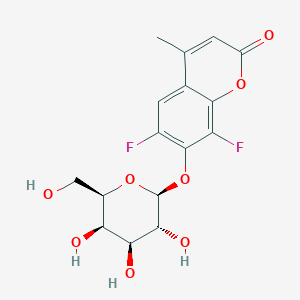
6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside” is a chemical compound with the molecular formula C16H16F2O8 . It is also known as β-D-Glucopyranosiduronic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzopyran ring (a fused benzene and pyran ring) with two fluorine atoms and one methyl group attached. Additionally, it has a beta-D-galactopyranoside (a type of sugar) attached to the benzopyran ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 374.290 Da . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved information.Aplicaciones Científicas De Investigación
Synthesis and Characterization
NMR Spectroscopy : Research by Kováč and Glaudemans (1983) focused on the 13C NMR spectra of methyl deoxyfluoro-β-D-galactopyranosides and their derivatives, which aids in interpreting the spectra of deoxyfluoro-β-D-galactopyranose-containing oligosaccharides and related substances (Kováč & Glaudemans, 1983).
Synthesis of Analogs : Daves, Kováč, and Glaudemans (1990) synthesized a 4-deoxy-4-fluoro analog of methyl O-β-D-galactopyranosyl-(1→6)-β-D-galactopyranoside, contributing to the understanding of the synthesis and properties of fluorinated carbohydrates (Daves, Kováč, & Glaudemans, 1990).
Crystal Structure Analysis : Krajewski et al. (1985) conducted a study on the synthesis, crystal structure, and conformation of a derivative of this compound, revealing insights into its molecular structure (Krajewski et al., 1985).
Synthesis of Related Compounds : Ješelnik et al. (2000) developed a stereoselective method for synthesizing 4-deoxynovobiocin-related glycosides, highlighting the versatility of this compound in creating structurally diverse molecules (Ješelnik et al., 2000).
Synthesis of Sugar Derivatives : Lipták et al. (2004) worked on synthesizing sugar sulfonic acids by nucleophilic displacement reactions, demonstrating the compound's utility in creating biochemically significant derivatives (Lipták et al., 2004).
Applications in Chemical Research
Derivative Preparation : Kihlberg et al. (1988) synthesized and analyzed the calculated conformations of various derivatives of methyl β-d-galabioside, including the 6-deoxy-6-fluoro derivative, which aids in understanding molecular interactions and conformations (Kihlberg et al., 1988).
Reactivity Studies : El-Kafrawy et al. (1990) studied the reactivities of coumarin derivatives, demonstrating the chemical versatility and reactivity of compounds related to "6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside" (El-Kafrawy et al., 1990).
Propiedades
IUPAC Name |
6,8-difluoro-4-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3/t8-,11+,12+,13-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLOUZMEHMDFKY-DSERSLQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)CO)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608907 |
Source


|
| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215868-26-1 |
Source


|
| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


